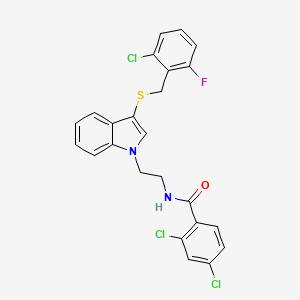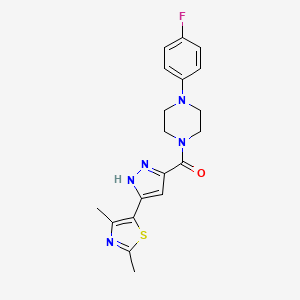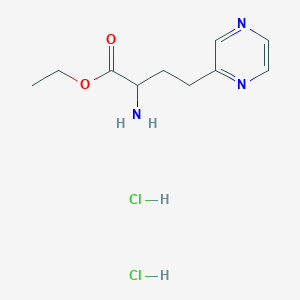![molecular formula C21H17N5O2 B2356224 1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 304871-22-5](/img/structure/B2356224.png)
1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazo[2,1-f]purine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound exhibits a unique chemical structure that makes it an attractive target for drug design and development.
Aplicaciones Científicas De Investigación
Potential Antidepressant and Anxiolytic Agents
A study by Zagórska et al. (2016) discusses the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents. These derivatives showed affinity for serotonin receptors and inhibitory activity for phosphodiesterases, suggesting potential use as antidepressants or anxiolytics. Preliminary in vivo studies indicated potential antidepressant effects in animal models (Zagórska et al., 2016).
Serotonin Receptor Affinity
Another study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which showed potent ligand activity for the 5-HT1A receptor. These compounds exhibited anxiolytic-like activity in preclinical studies, suggesting their potential use in the treatment of anxiety disorders (Zagórska et al., 2009).
Antagonists for A3 Adenosine Receptors
Baraldi et al. (2005) explored derivatives of 1H-imidazo[2,1-f]purine-2,4-dione as potent and selective antagonists for A3 adenosine receptors. These compounds could be significant in the development of treatments for conditions mediated by A3 receptors (Baraldi et al., 2005).
Molecular Docking Studies
A 2015 study by Zagórska et al. involved synthesizing and testing arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotoninergic and dopaminergic receptors. Molecular docking studies indicated that substitutions at specific positions could be key for receptor affinity and selectivity (Zagórska et al., 2015).
Acid-Base Properties and Transporter Activity
In 2011, Zagórska et al. evaluated the acid-base properties of arylpiperazinylalkyl derivatives and their affinities for the serotonin transporter. This research could be significant in understanding the pharmacokinetics of these compounds (Zagórska et al., 2011).
Metabolic Stability and Cell Permeability
A 2018 study focused on the metabolic stability and cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione. This research contributes to the understanding of the pharmacokinetic properties of these compounds, which is essential for drug development (Zagórska et al., 2018).
Inverse Agonists at Human A3 Adenosine Receptors
Ozola et al. (2003) investigated 2-phenylimidazo[2,1-i]purin-5-ones for their activity at human A3 adenosine receptors. They identified potent and selective inverse agonists, suggesting the potential for these compounds in targeting A3 receptors (Ozola et al., 2003).
Propiedades
IUPAC Name |
4-methyl-6-(3-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-13-7-6-10-15(11-13)26-16(14-8-4-3-5-9-14)12-25-17-18(22-20(25)26)24(2)21(28)23-19(17)27/h3-12H,1-2H3,(H,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFAXDNABHPVGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2356144.png)
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL](/img/structure/B2356148.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2356149.png)

![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2356151.png)
![(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide](/img/structure/B2356154.png)
![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)
![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)


![2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2356161.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2356163.png)